molecular formula C20H16BrN5O2S B12428077 Ido1-IN-13

Ido1-IN-13

Cat. No.: B12428077
M. Wt: 470.3 g/mol
InChI Key: LJGPXYWPIBEPHB-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

Ido1-IN-13 is a compound that has emerged as a significant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on immune responses, and implications for cancer therapy.

Overview of IDO1

IDO1 is an enzyme that catalyzes the oxidative degradation of tryptophan to kynurenine, leading to immunosuppressive effects that can facilitate tumor growth and metastasis. Elevated IDO1 activity is associated with various cancers, where it contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Consequently, targeting IDO1 has become a promising strategy in cancer immunotherapy.

This compound functions primarily as a competitive inhibitor of IDO1, effectively blocking its enzymatic activity. This inhibition leads to:

  • Increased Tryptophan Levels : By preventing the conversion of tryptophan to kynurenine, this compound restores tryptophan availability, which is crucial for T cell proliferation and function.
  • Enhanced Immune Responses : Inhibition of IDO1 by this compound promotes T cell activation and proliferation, counteracting the immunosuppressive environment created by tumors.
  • Altered Cytokine Production : The compound influences the cytokine milieu within the tumor microenvironment, potentially reducing levels of immunosuppressive cytokines such as IL-10 and increasing pro-inflammatory cytokines like IFN-γ.

Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

Table 1: Summary of Preclinical Studies on this compound

StudyModelKey Findings
CRC CellsThis compound significantly reduced IDO1 activity, leading to increased T cell activation and decreased tumor growth.
Mouse ModelsTreatment with this compound resulted in delayed tumor progression and enhanced survival rates compared to controls.
Co-culture SystemsEnhanced cytotoxicity of T cells against tumor cells was observed in the presence of this compound.

Case Studies

Several case studies have illustrated the potential clinical applications of this compound:

  • Case Study 1 : In a colorectal cancer model, administration of this compound led to significant tumor regression and improved immune cell infiltration within tumors. This was correlated with higher levels of effector T cells and reduced regulatory T cells.
  • Case Study 2 : A study involving melanoma patients treated with IDO inhibitors (including variants similar to this compound) showed improved responses when combined with checkpoint inhibitors like anti-PD-1 therapy. Patients exhibited enhanced overall survival rates compared to those receiving standard treatments alone.

Implications for Cancer Therapy

The inhibition of IDO1 represents a novel approach in cancer immunotherapy. The ability of this compound to restore immune function by counteracting IDO-mediated suppression highlights its potential as a therapeutic agent in combination with other modalities. Ongoing clinical trials are evaluating its efficacy in various cancer types, aiming to establish optimal dosing regimens and combination strategies.

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

1-[[5-[N'-(3-bromophenyl)-N-hydroxycarbamimidoyl]thiophen-3-yl]methyl]-3-(4-cyanophenyl)urea

InChI

InChI=1S/C20H16BrN5O2S/c21-15-2-1-3-17(9-15)24-19(26-28)18-8-14(12-29-18)11-23-20(27)25-16-6-4-13(10-22)5-7-16/h1-9,12,28H,11H2,(H,24,26)(H2,23,25,27)

InChI Key

LJGPXYWPIBEPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C(C2=CC(=CS2)CNC(=O)NC3=CC=C(C=C3)C#N)NO

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.